去丁基鲁美芬特林 D9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

安全和危害

作用机制

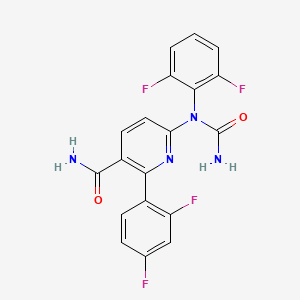

脱丁基-苯氟灭醇 D9 的确切作用机制尚不清楚。 据信它通过抑制 β-血红素的形成来发挥其抗疟作用,β-血红素是疟原虫消化血红蛋白产生的有毒副产物 。这种抑制阻止了寄生虫对血红素的解毒作用,导致其死亡。 该化合物还干扰寄生虫中的核酸和蛋白质合成 .

生化分析

Biochemical Properties

Desbutyl Lumefantrine D9 plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lumefantrine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of Lumefantrine into Desbutyl Lumefantrine . This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of Lumefantrine and its metabolites.

Cellular Effects

Desbutyl Lumefantrine D9 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have potent antimalarial activity, which may influence the treatment outcomes of artemether-lumefantrine therapy . The compound’s effects on cell function are primarily observed in the context of its antimalarial activity, where it disrupts the life cycle of Plasmodium falciparum within red blood cells.

Molecular Mechanism

The molecular mechanism of Desbutyl Lumefantrine D9 involves its interaction with hemin, forming a complex that inhibits the formation of β-hematin . This inhibition disrupts the detoxification process of heme, a toxic byproduct of hemoglobin digestion by Plasmodium falciparum. Additionally, Desbutyl Lumefantrine D9 inhibits nucleic acid and protein synthesis, further contributing to its antimalarial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desbutyl Lumefantrine D9 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Desbutyl Lumefantrine D9 has a long terminal elimination half-life, indicating its prolonged presence and activity in the system . This stability is essential for its sustained antimalarial activity.

Dosage Effects in Animal Models

The effects of Desbutyl Lumefantrine D9 vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent pharmacokinetics, with higher doses leading to increased plasma concentrations and prolonged activity . At high doses, there may be toxic or adverse effects, which need to be carefully monitored in preclinical studies.

Metabolic Pathways

Desbutyl Lumefantrine D9 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolism results in the formation of various metabolites, which may have different pharmacological activities. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of Lumefantrine and its derivatives.

Transport and Distribution

Desbutyl Lumefantrine D9 is transported and distributed within cells and tissues through various mechanisms. It exhibits high permeability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of Desbutyl Lumefantrine D9 is essential for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with hemin and other biomolecules to exert its antimalarial effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

准备方法

脱丁基-苯氟灭醇 D9 的合成涉及脱丁基 lumefantrine 的氘代。 该过程通常包括用氘原子替换脱丁基 lumefantrine 分子结构中的氢原子 。该化合物的工业生产方法没有得到广泛的文献记载,但它们可能涉及制药行业中使用的标准氘代技术。

化学反应分析

相似化合物的比较

脱丁基-苯氟灭醇 D9 与其他抗疟化合物密切相关,例如:

Lumefantrine: 脱丁基-苯氟灭醇 D9 的母体化合物,与青蒿琥酯联用治疗疟疾.

Benflumetol: lumefantrine 的另一个名称,突出了其化学结构.

属性

IUPAC Name |

1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBUTQNEBVPTES-HVYWULERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)